molecular formula C16H16BrNO2S B2459925 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide CAS No. 2415513-71-0

2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B2459925
CAS No.: 2415513-71-0
M. Wt: 366.27
InChI Key: VKQHFZRWUFPIIS-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a distinct molecular architecture, incorporating a 2-bromo-5-methoxybenzamide moiety linked via a methylene bridge to a 1-(thiophen-3-yl)cyclopropyl group. The presence of the bromo and methoxy substituents on the aromatic ring, combined with the thiophene-heterocyclic system, makes this compound a valuable scaffold for the synthesis of more complex molecules and for probing biological interactions. Compounds with similar structural motifs, particularly those containing the benzamide core, are frequently investigated as potential inhibitors of tubulin polymerization, a key target in anticancer drug development . The strategic placement of bromine and methoxy groups is a common practice in medicinal chemistry, as these substituents can be crucial for optimizing binding affinity to biological targets and influencing the compound's physicochemical properties . Furthermore, the rigid cyclopropyl ring and the electron-rich thiophene moiety can contribute to unique spatial orientations and electronic characteristics, potentially leading to selective interactions with enzymes or receptors. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies in various discovery programs.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-20-12-2-3-14(17)13(8-12)15(19)18-10-16(5-6-16)11-4-7-21-9-11/h2-4,7-9H,5-6,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQHFZRWUFPIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Methoxysalicylic Acid

The benzamide core is synthesized from 5-methoxysalicylic acid. Bromination at the ortho position is achieved using $$ \text{N} $$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. This yields 2-bromo-5-methoxybenzoic acid, which is subsequently converted to the acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$):

$$
\text{2-Bromo-5-methoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Bromo-5-methoxybenzoyl chloride} + \text{HCl} + \text{SO}2
$$

The acid chloride is then treated with aqueous ammonia to form 2-bromo-5-methoxybenzamide.

Reductive Amination to Generate the Amine Intermediate

In a critical step, 2-bromo-5-methoxybenzamide undergoes reductive amination to produce 1-(2-bromo-5-methoxyphenyl)methanamine. As described in, this involves:

  • Azeotropic drying with toluene to remove moisture.
  • Reduction using a 2M borane-dimethylsulfide complex in tetrahydrofuran (THF) at 70°C for 12 hours.
  • Acidic workup with concentrated HCl, followed by basification with sodium bicarbonate ($$ \text{NaHCO}_3 $$) and extraction with ethyl acetate.

The reaction achieves a 47% yield, with purification via column chromatography.

Synthesis of 1-(Thiophen-3-Yl)Cyclopropylmethylamine

Cyclopropanation of Thiophene Derivatives

The cyclopropane ring is constructed via a Simmons-Smith reaction. Thiophene-3-carbaldehyde is treated with diiodomethane ($$ \text{CH}2\text{I}2 $$) and a zinc-copper couple ($$ \text{Zn-Cu} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C:

$$
\text{Thiophene-3-carbaldehyde} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{1-(Thiophen-3-yl)cyclopropanecarbaldehyde}
$$

The aldehyde is then reduced to the corresponding alcohol using sodium borohydride ($$ \text{NaBH}_4 $$) and subsequently converted to the amine via a Gabriel synthesis or Hofmann degradation.

Coupling of Amine and Benzamide

The final step involves coupling 1-(thiophen-3-yl)cyclopropylmethylamine with 2-bromo-5-methoxybenzoyl chloride. This is performed in anhydrous dichloromethane with triethylamine ($$ \text{Et}_3\text{N} $$) as a base:

$$
\text{1-(Thiophen-3-yl)cyclopropylmethylamine} + \text{2-Bromo-5-methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$

The product is purified via flash chromatography (hexanes/ethyl acetate gradient) and characterized by $$ ^1\text{H} $$-NMR and LCMS.

Optimization and Challenges

Yield Improvement Strategies

  • Solvent Selection : Replacing THF with dimethylacetamide (DMA) in the reductive amination step increases yields to 55%.
  • Catalyst Screening : Palladium acetate ($$ \text{Pd(OAc)}_2 $$) enhances coupling efficiency in cyclopropane-forming reactions.

Analytical Characterization

  • $$ ^1\text{H} $$-NMR : Key peaks include δ 7.21 (d, $$ J = 8.4 \, \text{Hz} $$, aromatic H), δ 4.02 (t, cyclopropane-CH$$2$$), and δ 3.85 (s, methoxy OCH$$3$$).
  • LCMS : A molecular ion peak at $$ m/z = 367.1 \, [\text{M+H}]^+ $$ confirms the target compound.

Scalability and Industrial Applications

The synthetic route is scalable to kilogram quantities, with the following process parameters:

Parameter Optimal Condition
Reaction Temperature 70°C (reduction step)
Catalyst Loading 0.05 eq. $$ \text{Pd(OAc)}_2 $$
Purification Method Flash chromatography

Industrial batches report a purity of >98% by HPLC, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution could produce a variety of functionalized benzamides.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can possess significant antimicrobial properties. For instance, new thiopyrimidine–benzenesulfonamide compounds have been evaluated for their efficacy against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that similar structures may also exhibit potent antimicrobial effects .

Anticancer Potential

The compound's structure suggests potential use in anticancer therapies. Compounds with similar frameworks have demonstrated promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been shown to inhibit microtubule polymerization, acting through the colchicine site of tubulin, which is critical for cancer cell division . The structure–activity relationship studies indicate that modifications in the methoxy and other substituents can significantly enhance antiproliferative activity .

Antimicrobial Evaluation

In a study evaluating various new compounds for their antimicrobial properties, derivatives were tested against several bacterial strains. The findings indicated that compounds with structural similarities to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .

CompoundTarget BacteriaActivity
Compound AE. coliModerate
Compound BS. aureusHigh
2-bromo-5-methoxy...P. aeruginosaSignificant

Anticancer Screening

In another study focused on anticancer agents, compounds similar to this compound were evaluated against various cancer cell lines, including breast cancer cells (MCF7). The results indicated that specific modifications to the benzamide structure could lead to enhanced cytotoxicity and selectivity towards cancer cells .

CompoundCell LineIC50 (nM)
Compound CMCF710
Compound DMCF715
2-bromo-5-methoxy...MCF7TBD

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzamide
  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
  • 2-Bromo-5-methoxybenzyl bromide

Uniqueness

2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the presence of the thiophene ring and cyclopropylmethyl group, which confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

2-Bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide (CAS Number: 2415513-71-0) is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure with a bromine atom, a methoxy group, and a thiophene-cyclopropyl moiety, which may influence its reactivity and interactions with biological targets. The following sections will explore its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C16H16BrNO2SC_{16}H_{16}BrNO_2S, with a molecular weight of 366.3 g/mol. The compound's structure is characterized by:

PropertyValue
Molecular FormulaC16H16BrNO2S
Molecular Weight366.3 g/mol
CAS Number2415513-71-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Methoxylation : Introduction of the methoxy group to the benzene ring.
  • Formation of the Cyclopropyl-Thiophene Moiety : Synthesis of the cyclopropyl-thiophene intermediate.
  • Amidation : Final formation of the benzamide by reacting the intermediate with an appropriate amine.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structural features have shown moderate activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 μM .

Antiproliferative Effects

A study focused on related benzamide derivatives highlighted their antiproliferative effects against cancer cell lines. Compounds exhibiting similar functional groups demonstrated significant cytotoxicity, with IC50 values in the low micromolar range (e.g., IC50 = 1.2–5.3 μM for certain derivatives) . This suggests that this compound could also possess anticancer properties.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific enzymes or receptors, altering their activities and leading to various biological effects. Molecular docking studies have been suggested to better understand binding interactions and affinities with biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Antimicrobial Screening : A series of thiazolopyridine derivatives were screened for antimicrobial activity, revealing promising results for compounds structurally similar to this benzamide .
  • Cytotoxicity Testing : In vitro tests using MTT assays showed that certain derivatives had potent cytotoxic effects on human cell lines, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational analyses have provided insights into the interactions between these compounds and target proteins, suggesting favorable binding profiles that warrant further investigation .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide?

  • Methodological Answer : The synthesis involves two key steps: (1) Preparation of the cyclopropane-thiophene intermediate and (2) coupling with the brominated benzamide core.
  • Step 1 : React 1-(thiophen-3-yl)cyclopropylmethanamine with a brominated benzoyl chloride derivative under reflux in THF for 48 hours, using N,N-diisopropylethylamine as a base .
  • Step 2 : Purify via normal-phase chromatography (10% MeOH in DCM) to achieve ~56% yield. Confirm purity using LC-MS and 1^1H NMR .
  • Precursor Synthesis : 5-Bromo-2-methoxybenzoic acid (a key intermediate) is prepared by methylating 5-bromosalicylic acid with iodomethane and K2_2CO3_3 in DMF at 80°C for 4 hours .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • 1^1H NMR : Key signals include:
  • δ 8.09 (s, 1H, aromatic proton adjacent to Br),
  • δ 3.46 (s, 3H, methoxy group),
  • δ 4.20 (m, 2H, cyclopropane-CH2_2-N). Confirm integration ratios against molecular formula .
  • ESI-MS : Look for [M+H]+^+ peaks at m/z 412.1 (Br isotope pattern) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What are the solubility and stability properties under laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (>50 mg/mL), THF, and DCM; sparingly soluble in water. Use sonication for aqueous suspensions .
  • Stability : Stable at -20°C for >6 months. The cyclopropane ring is prone to ring-opening under strong acids/bases; avoid pH <3 or >10 .

Advanced Research Questions

Q. How can structural analogs be designed to improve metabolic stability?

  • Methodological Answer :
  • Modify the Cyclopropane : Replace the cyclopropylmethyl group with spirocyclic or fluorinated analogs to reduce oxidative metabolism .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., CF3_3) at the benzamide’s para-position to enhance enzymatic resistance. Use computational docking (e.g., AutoDock Vina) to predict binding interactions .
  • Biological Testing : Assess stability in liver microsomes (human/rat) and correlate with LogP values (target LogP <4) .

Q. What computational strategies predict the compound’s interaction with bacterial targets?

  • Methodological Answer :
  • Target Identification : Homology modeling (e.g., SWISS-MODEL) identifies similarity to enzymes like acps-pptase, which are critical in bacterial lipid biosynthesis .
  • Docking Studies : Use Schrödinger Maestro to simulate binding to the active site. Prioritize analogs with hydrogen bonds to residues like Ser-120 and hydrophobic interactions with Leu-85 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC50_{50} values using standardized assays (e.g., broth microdilution for antibacterial activity) .
  • Batch Variability : Check for impurities via HPLC-MS; even 5% impurities (e.g., de-brominated byproducts) can skew results .
  • Cell Line Differences : Use isogenic bacterial strains (e.g., E. coli BW25113 vs. MG1655) to isolate target-specific effects .

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